molecular formula C15H25Cl2NO3 B6480504 tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride CAS No. 1216965-92-2

tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride

Cat. No.: B6480504
CAS No.: 1216965-92-2
M. Wt: 338.3 g/mol
InChI Key: XMYLJBUWFKTAQI-UHFFFAOYSA-N
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Description

Tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride is a useful research compound. Its molecular formula is C15H25Cl2NO3 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.1211490 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(tert-butylamino)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO3.ClH/c1-15(2,3)17-10-13(18)11-19-8-9-20-14-6-4-12(16)5-7-14;/h4-7,13,17-18H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYLJBUWFKTAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride , with the CAS number 1215512-51-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C19H33Cl2NO3
  • Molecular Weight : 394.4 g/mol
  • Structure : The compound features a tert-butyl group attached to an amine, with a chlorophenoxyethyl moiety contributing to its biological profile.

Research indicates that compounds structurally related to this compound exhibit several mechanisms of action, particularly in neuroprotective and antioxidative contexts. The following sections summarize key findings from relevant studies.

Neuroprotective Effects

A study published in PubMed investigated a related compound, LX009, which demonstrated neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation (OGD) in neuronal cells. The results showed that LX009 could significantly reduce cell apoptosis and oxidative stress markers such as reactive oxygen species (ROS), mitochondrial membrane potential (MMP), and enhance antioxidant enzyme activities (catalase and Mn-superoxide dismutase) .

Key Findings from the Study:

  • Cell Viability : LX009 improved cell viability in N2A neuroblastoma cells subjected to OGD.
  • Oxidative Stress Markers : Decreased levels of ROS and improved MMP were observed post-treatment.
  • Mechanistic Pathways : Activation of the Akt/Nrf2/HO-1 signaling pathway was noted, indicating a potential route for therapeutic intervention against ischemic injury .

Antioxidant Properties

The antioxidative properties of related compounds suggest that this compound may also function as an antioxidant. The modulation of oxidative stress pathways is crucial in various pathological conditions including neurodegenerative diseases and ischemic injuries.

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound may have potential applications in:

  • Neuroprotection : As a treatment for conditions like stroke or neurodegenerative disorders.
  • Antioxidant Therapy : To mitigate oxidative stress-related damage in various tissues.

Data Table of Biological Activities

Activity TypeStudy ReferenceKey Findings
Neuroprotection Reduced apoptosis in N2A cells; improved viability
Antioxidant Activity Decreased ROS levels; enhanced catalase activity
Mechanistic Insights Activation of Akt/Nrf2/HO-1 pathway

Future Directions for Research

Further research is warranted to explore:

  • In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
  • Clinical Trials : To evaluate its therapeutic potential in human subjects suffering from oxidative stress-related conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.